

Application Note: Assessing GSK467 Target Engagement Using Chromatin Immunoprecipitation Sequencing (ChIP-seq)

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Compound of Interest

Compound Name: GSK467

Cat. No.: B15606084

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Introduction

GSK467 is a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), particularly trimethylated H3K4 (H3K4me3).[3][4] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription.[4] Overexpression of KDM5B has been implicated in various cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes.[3]

By inhibiting KDM5B, **GSK467** is expected to increase global and locus-specific H3K4me3 levels, thereby modulating the expression of KDM5B target genes.[5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to assess the genome-wide occupancy of histone modifications. This application note provides a detailed protocol for utilizing ChIP-seq to measure the target engagement of **GSK467** by quantifying changes in H3K4me3 marks at a genome-wide scale.

Principle of the Assay

This protocol assesses the ability of **GSK467** to inhibit the demethylase activity of KDM5B within a cellular context. Treatment of cells with **GSK467** is expected to lead to an accumulation of H3K4me3 at genomic loci that are direct targets of KDM5B. The ChIP-seq workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the H3K4me3-containing chromatin fragments, and then sequencing the associated DNA. An increase in the H3K4me3 ChIP-seq signal at specific genomic regions in **GSK467**-treated cells compared to vehicle-treated cells indicates successful target engagement.

Quantitative Data Presentation

The following tables summarize representative quantitative data from a ChIP-seq experiment using a potent KDM5 inhibitor, CPI-455, which demonstrates the expected outcome of KDM5B inhibition. CPI-455, like **GSK467**, is a selective inhibitor of the KDM5 family of enzymes.^[6] The data illustrates the increase in H3K4me3 peak count and size upon inhibitor treatment.

Table 1: Global Changes in H3K4me3 Peaks in MCF-7 Cells Treated with a KDM5 Inhibitor (CPI-455)^[7]

Treatment Group	Total Number of H3K4me3 Peaks Gained	Total Number of H3K4me3 Peaks Lost
CPI-455	1,578	24

Table 2: Frequency Distribution of H3K4me3 Peak Size in MCF-7 Cells^[7]

Treatment Group	Peak Size (bp) - 25th Percentile	Peak Size (bp) - Median	Peak Size (bp) - 75th Percentile
Mock	1,000	1,400	2,000
CPI-455	1,200	1,800	2,600

Data is representative of expected results from KDM5 inhibition and is derived from studies using the KDM5 inhibitor CPI-455.^[7]

Experimental Protocols

Part 1: Cell Culture and GSK467 Treatment

- Cell Line Selection: Choose a cell line known to express KDM5B. Examples include various cancer cell lines such as breast cancer (e.g., MCF-7), prostate cancer, or multiple myeloma cell lines.^{[2][8]}
- Cell Seeding: Seed approximately 1×10^7 cells per 15 cm dish. Prepare a sufficient number of dishes for vehicle control and **GSK467** treatment groups.
- **GSK467** Treatment:
 - Prepare a stock solution of **GSK467** in a suitable solvent (e.g., DMSO).
 - The working concentration of **GSK467** should be determined based on its IC₅₀ (26 nM) and the specific cell line's sensitivity.^[2] A typical starting concentration range is 1-10 μ M.
 - Treat cells with **GSK467** or vehicle (e.g., DMSO) for a predetermined time. An incubation time of 24-72 hours is a common starting point to allow for changes in histone methylation to occur.

Part 2: Chromatin Immunoprecipitation (ChIP)

- Cross-linking:
 - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
 - Incubate at room temperature for 10 minutes with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Lysis and Chromatin Shearing:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells and collect them by centrifugation.
 - Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

- Isolate nuclei by centrifugation.
- Resuspend the nuclear pellet in a shearing buffer.
- Shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions must be determined empirically for each cell type and sonicator.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3. A negative control immunoprecipitation with a non-specific IgG antibody should also be performed.
 - Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
 - Elute the immunoprecipitated chromatin from the beads using an elution buffer.
- Reverse Cross-linking and DNA Purification:
 - Reverse the protein-DNA cross-links by incubating the eluted chromatin with NaCl at 65°C overnight.
 - Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
 - Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

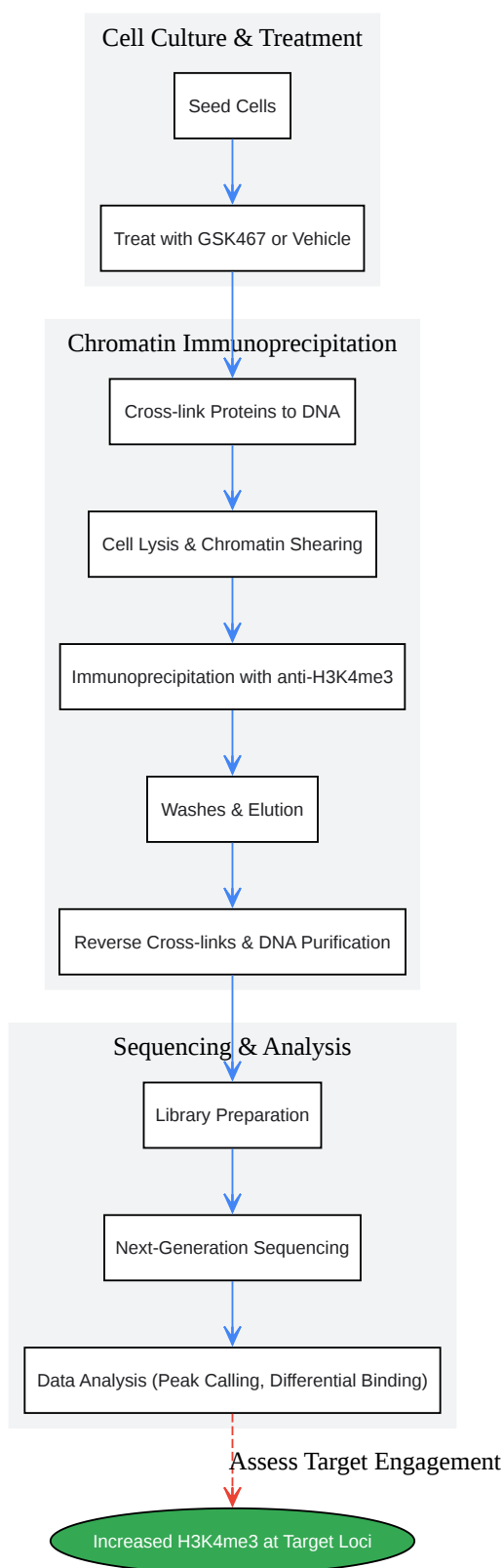
Part 3: Library Preparation and Sequencing

- DNA Quantification: Quantify the purified ChIP DNA using a high-sensitivity fluorometric method.
- Library Preparation:
 - Perform end-repair, A-tailing, and adapter ligation on the ChIP DNA fragments according to the instructions of a commercial library preparation kit for next-generation sequencing (NGS).
 - Amplify the adapter-ligated DNA by PCR.
- Sequencing: Sequence the prepared libraries on a suitable NGS platform.

Part 4: Data Analysis

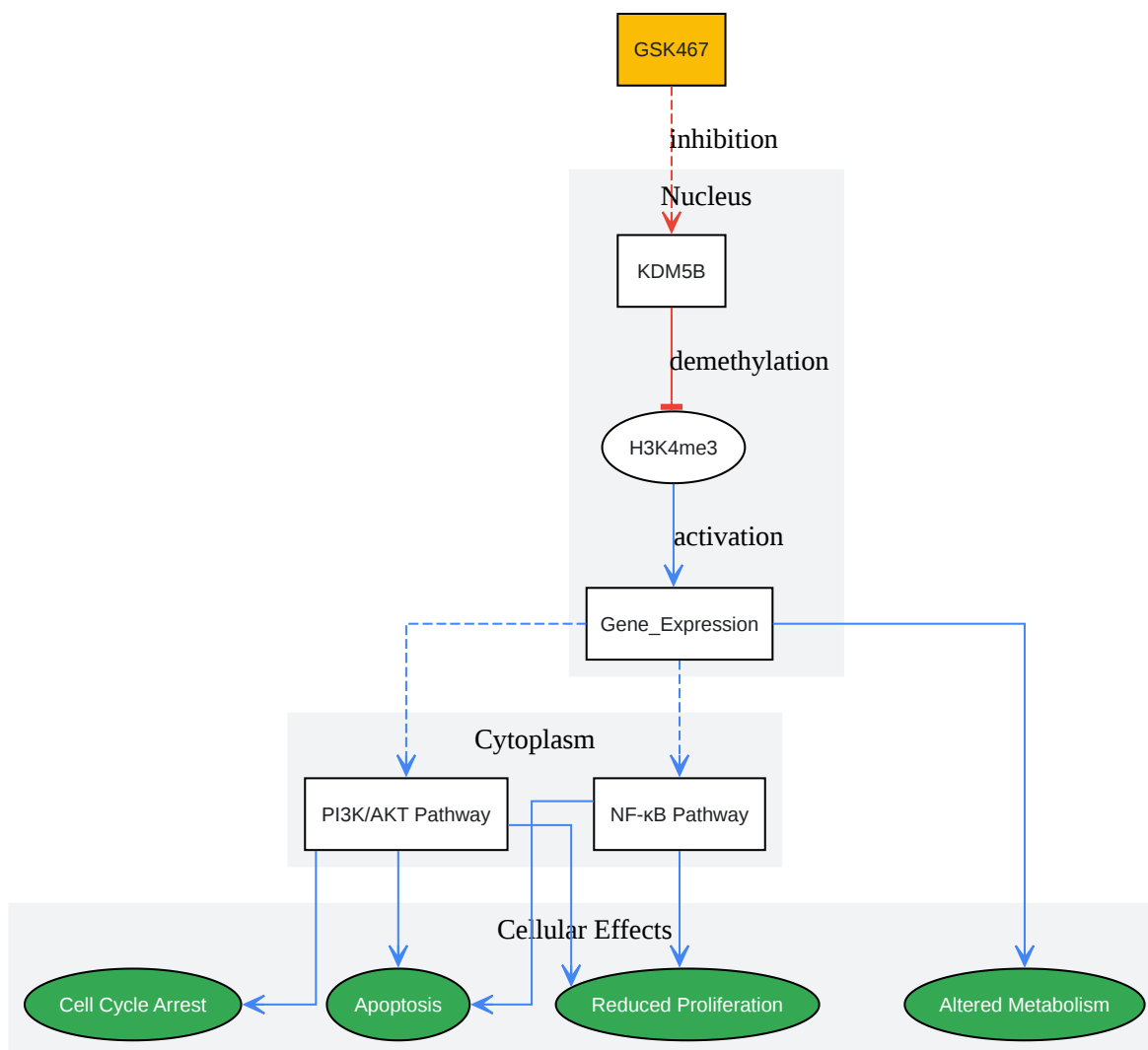
- Read Alignment: Align the sequencing reads to the appropriate reference genome.
- Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment (peaks) in both the **GSK467**-treated and vehicle-treated samples.[9]
- Differential Binding Analysis: Compare the H3K4me3 peak profiles between the **GSK467**-treated and vehicle-treated groups to identify regions with significantly increased H3K4me3 enrichment.
- Data Visualization: Visualize the ChIP-seq data using a genome browser to inspect H3K4me3 enrichment at specific gene loci.

Visualization of Experimental Workflow and Signaling Pathway



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Caption: ChIP-seq workflow to assess **GSK467** target engagement.



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Caption: Signaling pathways modulated by **GSK467**-mediated KDM5B inhibition.

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